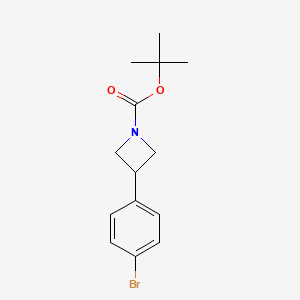

Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

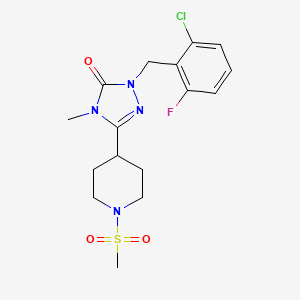

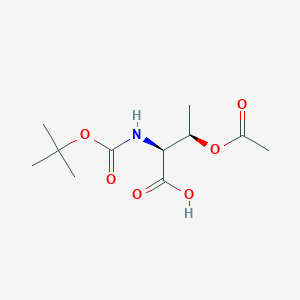

Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate is a synthetic compound with the CAS Number: 1203681-52-0 . It has a molecular weight of 312.21 and its linear formula is C14H18BrNO2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H18BrNO2 . The compound contains a bromophenyl group attached to an azetidine ring, which is further connected to a carboxylate group.Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or liquid or lump . It should be stored in a sealed container in a dry room at room temperature .Applications De Recherche Scientifique

Azetidine-Amino Acid Chimeras The synthesis of Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position was conducted. These chimeras are designed to investigate the influence of conformation on peptide activity, thus contributing to the understanding of the structural characteristics of related azetidine compounds (Sajjadi & Lubell, 2008).

Antimicrobial Activity

Substituted Phenyl Azetidines as Antimicrobial Agents Research into the synthesis and characterization of substituted phenyl azetidines, including compounds similar to Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate, highlighted their potential as antimicrobial agents. These compounds were characterized using various analytical techniques and tested for antimicrobial activity, indicating the relevance of azetidine derivatives in medicinal chemistry (Doraswamy & Ramana, 2013).

Advanced Synthesis and Applications

Azaspiro[3.3]heptane-2-carboxylate Synthesis The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, provides a convenient entry point for novel compounds accessing chemical space complementary to piperidine ring systems. This underscores the versatility of azetidine-based compounds in generating structurally diverse and potentially bioactive molecules (Meyers et al., 2009).

Protected 3-Haloazetidines Synthesis The preparation of protected 3-haloazetidines on a gram-scale demonstrates their importance as versatile building blocks in medicinal chemistry. These intermediates were utilized to synthesize high-value azetidine-3-carboxylic acid derivatives, further expanding the application scope of azetidine derivatives (Ji, Wojtas, & Lopchuk, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAYRFVIYCKUHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2410680.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)

![[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride](/img/structure/B2410689.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2410694.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)

![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)